molecular formula C21H15N3O6 B4927780 4-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione

4-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione

Cat. No. B4927780
M. Wt: 405.4 g/mol
InChI Key: ZJEUMLDLFUGARS-SFQUDFHCSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, where a Schiff base ligand is formed through the reaction of an amine with an aldehyde or ketone. For instance, the synthesis of compounds with similar structures has been characterized using elemental analysis, UV-vis, FT-IR, 1H, and 13C NMR spectroscopy, alongside X-ray crystallographic techniques to confirm the molecular structure and analyze tautomeric equilibria (Hayvalı et al., 2010).

Molecular Structure Analysis

X-ray powder diffraction (XRPD) and density functional theory (DFT) studies have been employed to investigate the crystal structure and molecular geometry of similar compounds, providing insights into their solid-state structure and intermolecular interactions through Hirshfeld surface analysis (Rahmani et al., 2017).

Chemical Reactions and Properties

Research on compounds within this chemical family reveals their ability to undergo various reactions with nucleophiles and active methylene compounds, leading to the formation of substitution products and pyrazole derivatives, which are of interest for their potential applications in synthetic chemistry (Hassaneen et al., 1991).

Physical Properties Analysis

The physical properties, including the crystal packing and hydrogen bonding patterns, are crucial for understanding the stability and solubility of such compounds. Studies often involve single-crystal X-ray analysis to determine the conformation and interactions within the crystal structure, contributing to the knowledge of how these properties affect the compound's behavior in different environments (Kumarasinghe et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are explored through various spectroscopic and theoretical methods. Molecular docking and quantum chemical calculations, for example, offer insights into the electronic structure, intramolecular charge transfer, and potential biological activity of such compounds (Viji et al., 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. If it’s intended for use as a drug, the mechanism of action would depend on the specific biological target. Without more information, it’s difficult to predict the exact mechanism of action .

Future Directions

Future research could involve further exploration of the compound’s properties and potential uses. This could include detailed toxicity testing, exploration of potential biological activity, and optimization of the synthesis process .

properties

IUPAC Name

(4E)-4-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O6/c1-29-19-11-14(24(27)28)7-9-16(19)18-10-8-15(30-18)12-17-20(25)22-23(21(17)26)13-5-3-2-4-6-13/h2-12H,1H3,(H,22,25)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEUMLDLFUGARS-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-5-hydroxy-4-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

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